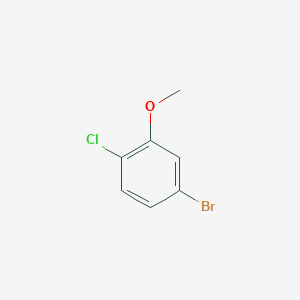

5-Bromo-2-chloroanisole

Description

Significance of Aryl Halides in Chemical Transformations

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental substrates in a multitude of chemical reactions. fiveable.mewikipedia.org Their importance stems from the polarity and reactivity of the carbon-halogen (C-X) bond, which makes them susceptible to a wide array of transformations. They are extensively used as electrophilic partners in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. fiveable.me

Furthermore, aryl halides are precursors for the formation of highly reactive organometallic reagents. fiveable.mewikipedia.org For instance, they react with metals like magnesium or lithium to generate Grignard reagents (arylmagnesium halides) or organolithium compounds, respectively. fiveable.mewikipedia.org These reagents are potent nucleophiles, crucial for creating new carbon-carbon bonds by reacting with various electrophiles, including carbonyl compounds. fiveable.me While simple aryl halides are generally resistant to classical nucleophilic substitution, this reactivity can be significantly enhanced by the presence of strongly electron-withdrawing groups on the aromatic ring or by using very strong nucleophiles. libretexts.org This diverse reactivity makes aryl halides indispensable in the synthesis of a vast range of organic molecules, from pharmaceuticals and agrochemicals to polymers and advanced materials. iitk.ac.inasiaresearchnews.com

The Role of Methoxy (B1213986) Substituents in Aromatic Reactivity

The methoxy group (-OCH₃) is a powerful modulator of reactivity in aromatic systems. It exerts its influence through two primary electronic effects: a strong electron-donating resonance (or mesomeric) effect and a weaker electron-withdrawing inductive effect. libretexts.orgmsu.edu The resonance effect, where a lone pair of electrons from the oxygen atom is delocalized into the aromatic π-system, significantly increases the electron density of the benzene (B151609) ring. libretexts.org This enhanced nucleophilicity makes the aromatic ring more susceptible to attack by electrophiles.

Consequently, the methoxy group is classified as a strong activating group, meaning it substantially increases the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. libretexts.orgmsu.edu For example, anisole (B1667542) (methoxybenzene) undergoes nitration about ten thousand times faster than benzene. libretexts.orgmsu.edu Furthermore, the methoxy group is an ortho, para-director. The increase in electron density is most pronounced at the positions ortho and para to the methoxy group, directing incoming electrophiles to these positions. lumenlearning.com This directing effect is crucial for controlling the regioselectivity of reactions, allowing for the synthesis of specific isomers of substituted aromatic compounds.

Overview of Dihaloanisoles as Versatile Synthons

Dihaloanisoles, such as 5-Bromo-2-chloroanisole, represent a particularly versatile class of synthons, or synthetic building blocks, in organic chemistry. innospk.commaksons.co.inchemimpex.com They synergistically combine the features of both aryl halides and substituted anisoles. The presence of two different halogen atoms (e.g., bromine and chlorine) on the anisole framework provides opportunities for selective and sequential chemical transformations. innospk.commaksons.co.in This is possible due to the differential reactivity of carbon-halogen bonds, with the C-Br bond generally being more reactive than the C-Cl bond in many catalytic cross-coupling reactions.

This reactivity difference allows chemists to selectively functionalize one position of the ring while leaving the other halogen intact for a subsequent reaction, a strategy known as site-selective synthesis. The activating, ortho, para-directing methoxy group further influences the reactivity and regiochemistry of any additional substitution reactions on the ring. lumenlearning.com This combination of features makes dihaloanisoles highly valuable intermediates for constructing complex, polysubstituted aromatic molecules that are core structures in many fine chemicals, active pharmaceutical ingredients, and agrochemicals. innospk.comnbinno.com this compound, with its specific substitution pattern, is an excellent example of such a building block, enabling the controlled introduction of various functional groups into a molecular framework. innospk.comchemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16817-43-9 | innospk.comnih.gov |

| Molecular Formula | C₇H₆BrClO | innospk.comnih.gov |

| Molecular Weight | 221.48 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid or powder; low melting solid | innospk.comfishersci.comthermofisher.com |

| Melting Point | 27-28 °C | sigmaaldrich.comchemicalbook.comvwr.com |

| Boiling Point | 240-245 °C at 748 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | ~1.6 g/cm³ at 25 °C | innospk.comsigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.587 | sigmaaldrich.comchemicalbook.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.comvwr.com |

| Solubility | Soluble in water | chemicalbook.comfishersci.se |

Research Gaps and Future Directions for this compound

While this compound is recognized as a useful intermediate, its full synthetic potential remains an area for further exploration. innospk.comfishersci.se Current research primarily utilizes it as a building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical sectors. innospk.comnbinno.com However, several research gaps and future directions can be identified.

Another area for future research is expanding its application in the synthesis of novel functional materials. The specific arrangement of halogens and the methoxy group could be leveraged to create precursors for organic electronics, flame retardants, or specialized polymers. Investigating its reactivity in emerging synthetic methodologies, such as C-H activation or flow chemistry, could also lead to more sustainable and efficient manufacturing processes.

Furthermore, detailed mechanistic studies on its participation in various transformations are somewhat limited. A deeper understanding of the kinetics and thermodynamics of its reactions could enable more precise control over reaction outcomes and facilitate the rational design of new synthetic routes. For instance, its use in producing 4-chloro-3-methoxy-benzonitrile is documented, but exploring its conversion to a wider library of benzonitrile (B105546) derivatives and other functionalized compounds could be a valuable research endeavor. fishersci.se

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMVKOTWSHJOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377761 | |

| Record name | 5-Bromo-2-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-43-9 | |

| Record name | 5-Bromo-2-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chloroanisole and Its Precursors

Regioselective Halogenation Strategies for Anisole (B1667542) Derivatives

Regioselective halogenation is crucial for the synthesis of specifically substituted anisoles like 5-Bromo-2-chloroanisole. The strategy often involves a multi-step synthesis where halogens are introduced one at a time, leveraging the directing effects of the methoxy (B1213986) group and any existing halogen substituents.

Electrophilic Aromatic Substitution (EAS) Approaches

EAS is the most fundamental method for introducing halogen substituents to the anisole ring. The electron-rich nature of the aromatic ring, enhanced by the methoxy group, makes it susceptible to attack by electrophiles such as halonium ions.

The direct halogenation of unsubstituted anisole with reagents like bromine (Br₂) or chlorine (Cl₂) typically results in a mixture of ortho and para isomers, with the para-isomer being the major product due to reduced steric hindrance. libretexts.orgmsu.edu For example, the bromination of anisole can yield primarily 4-bromoanisole (B123540). libretexts.org The reaction can be carried out using various brominating agents, including liquid bromine in solvents like acetic acid or carbon disulfide, or by using hydrogen peroxide and sodium bromide. chemicalbook.comprepchem.com

To synthesize this compound via EAS, one would typically start with a mono-halogenated precursor.

Starting with 2-chloroanisole (B146271): Bromination of 2-chloroanisole would be the next step. The methoxy group is a powerful ortho, para-director, and the chloro group is a deactivating ortho, para-director. The methoxy group's influence is dominant, directing the incoming bromine electrophile to the positions ortho and para to it. The para position (C-4) is blocked by chlorine, and the other para position relative to chlorine is the C-5 position. Therefore, bromination is strongly directed to the C-4 and C-6 positions relative to the methoxy group. The major product of brominating 2-chloroanisole would likely be 4-bromo-2-chloroanisole, with some 6-bromo-2-chloroanisole. Achieving the 5-bromo-2-chloro isomer requires a different strategy, likely starting with a different precursor.

Starting with 4-bromoanisole: Chlorination of 4-bromoanisole would be directed by the ortho, para-directing methoxy group to the C-2 position (ortho). The existing bromine atom also directs ortho/para, but the methoxy group's activating effect governs the regioselectivity. Thus, chlorination of 4-bromoanisole is a viable route to 2-chloro-4-bromoanisole.

Starting with 3-chlorophenol: An alternative route involves the bromination of 3-chlorophenol. This reaction yields a mixture of isomers, with 4-bromo-3-chlorophenol (B77146) as the major product and 2-bromo-5-chlorophenol (B87913) as a minor isomer. The latter can then be methylated to give 2-bromo-5-chloroanisole (B64525). chemicalbook.com

The methoxy group (-OCH₃) is a strongly activating, ortho/para-directing group in electrophilic aromatic substitution. vaia.comjove.com This directive power stems from the interplay of two electronic effects:

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself (a phenomenon known as activation). jove.comstudyorgo.com The resonance structures show an increased electron density specifically at the ortho and para positions, making these sites the most favorable for electrophilic attack. studyorgo.comorganicchemistrytutor.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. This inductive effect is deactivating. vaia.com

However, for the methoxy group, the electron-donating resonance effect is much stronger than the electron-withdrawing inductive effect. The net result is strong activation of the ring and direction of incoming electrophiles to the ortho and para positions. vaia.comorganicchemistrytutor.com The stabilization of the carbocation intermediate (the arenium ion or σ-complex) is also greatest when the electrophile attacks at the ortho or para positions, as the oxygen can directly participate in resonance stabilization of the positive charge. studyorgo.com

In electrophilic aromatic substitution, bromination is generally more selective than chlorination. masterorganicchemistry.com This difference in selectivity can be explained by the Hammond Postulate, which relates the transition state of a reaction step to the species (reactant, intermediate, or product) it is closest to in energy.

Chlorination: Chlorine is a more reactive electrophile than bromine. The reaction is highly exothermic, and the transition state for the formation of the arenium ion is reached early in the reaction coordinate. This "early" transition state resembles the starting arene more than the intermediate carbocation. Consequently, there is less charge development on the ring in the transition state, and it is less sensitive to the stabilizing effects of the activating group.

Bromination: Bromine is less reactive, making the reaction less exothermic. The transition state occurs later along the reaction coordinate and has more carbocation character, resembling the arenium ion intermediate more closely. This "late" transition state is more sensitive to the electronic effects of the substituents on the ring, leading to greater differentiation between the activation energies for attack at different positions. masterorganicchemistry.com

As a result, bromination shows a higher preference for the most electronically favored position (e.g., the para position in anisole) compared to the less selective chlorination. msu.edumasterorganicchemistry.com

While highly activated rings like anisole can react with halogens directly, a catalyst is often employed to increase the reaction rate and control selectivity, especially for less reactive substrates. longdom.orgminia.edu.eg

Lewis Acids: Traditional catalysts for EAS halogenation are Lewis acids such as iron(III) bromide (FeBr₃) for bromination and aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) for chlorination. msu.eduminia.edu.eg The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile (e.g., Br⁺-FeBr₃⁻).

N-Halosuccinimides (NXS): N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are common, milder sources of electrophilic halogens. They are often used with a catalytic activator. For example, the bromination of anisole with NBS can be catalyzed by ZrCl₄ to afford p-bromoanisole in high yield. Other systems include NBS with protic acids like HBF₄ or sulfonic acids. acs.orgnih.gov

Oxidative Halogenation: These methods use a halide salt (e.g., NH₄Br or HBr) in combination with an oxidant (e.g., hydrogen peroxide, H₂O₂, or oxone) to generate the electrophilic halogen in situ. researchgate.net This approach is considered environmentally safer as it avoids the use of elemental bromine.

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium nitrate, can serve as both solvent and catalyst for the bromination of anisole with liquid bromine, offering advantages like high product purity and reduced volatile organic waste. patsnap.comgoogle.com

The table below summarizes various catalytic systems used for the halogenation of anisole.

| Reagent(s) | Catalyst/Solvent | Product(s) | Yield | Reference(s) |

| Liquid Br₂ | 1-butyl-3-methylimidazolium nitrate | 4-bromoanisole | 86% | patsnap.comgoogle.com |

| NBS | ZrCl₄ (5 mol%) | p-bromoanisole | 98% | |

| NH₄Br, H₂O₂ | Acetic Acid | p-bromoanisole | High | researchgate.net |

| Br₂ | Acetic Acid | o- and p-bromoanisole | ~60% (total) | prepchem.com |

| Dimethyl sulfate | NaOH, Water | 2-chloroanisole | 91.5% | chemicalbook.com |

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution is generally not the primary route for synthesizing compounds like this compound from simple precursors because the anisole ring is not sufficiently electron-poor. SNAr requires an aromatic ring to be substituted with strong electron-withdrawing groups (like -NO₂) and a good leaving group.

However, SNAr can be used to prepare substituted anisoles from highly activated precursors. For example, 3-bromoanisole (B1666278) and 3-chloroanisole (B146291) can be prepared from the corresponding 3-substituted nitrobenzenes via a methoxydenitration reaction. acs.orgresearchgate.net In this process, the nitro group (-NO₂), which is a strong electron-withdrawing group, activates the ring for nucleophilic attack by a methoxide (B1231860) ion (CH₃O⁻), leading to the substitution of the nitro group. acs.org A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous methoxide and the organic substrate. acs.org While not a direct synthesis for this compound, this illustrates the SNAr principle for preparing substituted anisoles. A more relevant precursor synthesis is the Williamson ether synthesis, where a phenoxide acts as a nucleophile. For instance, 2-bromo-5-chlorophenol is converted to 2-bromo-5-chloroanisole by reaction with a methylating agent like methyl iodide, where the phenoxide displaces iodide from the methyl group. chemicalbook.com

Synthesis from Nitrobenzenes via Methoxydenitration

The synthesis of substituted anisoles from nitroaromatic compounds through methoxydenitration represents a valuable synthetic route. This process involves the nucleophilic aromatic substitution (SNAr) of a nitro group with a methoxide ion. researchgate.netacs.org This transformation is particularly useful for creating precursors to more complex molecules like this compound.

The reaction is typically performed by treating a substituted nitrobenzene (B124822) with sodium or potassium methoxide. researchgate.net For instance, the methoxydenitration of 3-bromonitrobenzene can produce 3-bromoanisole. This reaction often requires the use of a phase-transfer catalyst in a nonpolar aprotic solvent to achieve high yields, which can exceed 80%. researchgate.netresearchgate.net The success of methoxydenitration is highly sensitive to the choice of catalyst and solvent conditions. researchgate.netresearchgate.net While direct methoxydenitration on a dihalogenated nitrobenzene to form this compound is less commonly documented, the principle is applied to create halogenated anisole intermediates. These intermediates can then undergo further halogenation to yield the target compound. The innate reactivity of nitroarenes allows for the introduction of various nucleophiles, including methoxides, often under milder conditions than those required for displacing a halogen. acs.org

Challenges and Strategies for SNAr on Halogenated Aromatics

Nucleophilic Aromatic Substitution (SNAr) on halogenated aromatic compounds presents several challenges, primarily related to reactivity and regioselectivity. The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with aryl fluorides being the most reactive, followed by chlorides and bromides. numberanalytics.com For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group. rsc.org

In dihalogenated aromatics like dichloro- or bromochlorobenzenes, the halogens themselves are deactivating groups, making them less susceptible to nucleophilic attack than rings bearing strong EWGs. chemistrysteps.com Key challenges include:

Low Reactivity: Without strong EWGs, harsh reaction conditions such as high temperatures or very strong bases are often required, which can lead to side reactions. rsc.org

Regioselectivity: In molecules with multiple halogen substituents, controlling which halogen is replaced by the incoming nucleophile can be difficult. The position of substitution is dictated by the electronic environment and steric hindrance around each halogen. researchgate.net

Competition: Other reaction pathways, such as elimination-addition (via a benzyne (B1209423) intermediate), can compete with the SNAr mechanism, further complicating product outcomes. rsc.org

Strategies to overcome these challenges include the use of transition-metal catalysts, which can facilitate the substitution under milder conditions, or the strategic placement of directing groups that activate a specific position on the ring for nucleophilic attack. rsc.org

Demethylation of Substituted Anisoles to Halophenols

The cleavage of the methyl ether in substituted anisoles to produce the corresponding phenols is a fundamental transformation in organic synthesis. This process, known as demethylation, is crucial for converting intermediates like this compound into valuable halophenols. rsc.org A variety of reagents and methods have been developed for this purpose, broadly categorized into those mediated by Brønsted acids, Lewis acids, or nucleophilic reagents. researchgate.net

Conversion of this compound to 2-Bromo-5-chlorophenol

A highly effective and regiocontrolled method for producing 2-bromo-5-chlorophenol is through the demethylation of its precursor, this compound. This approach is often preferred over the direct bromination of 3-chlorophenol, which can lead to the formation of regioisomers and lower yields. The demethylation is typically achieved by treating this compound with a strong Lewis acid.

One of the most common reagents for this conversion is boron tribromide (BBr₃). The reaction is generally carried out in a solvent like dichloromethane (B109758) at reduced temperatures, such as 0°C, followed by stirring at room temperature. This method is known for its high efficiency and purity, achieving near-quantitative conversion, which makes it favorable for industrial applications.

Table 1: Demethylation of this compound

| Reagent | Solvent | Conditions | Purity of Product | Reference |

| Boron tribromide (BBr₃) | Dichloromethane | 0°C to room temp, 18 hrs | 98% |

Lewis Acid-Mediated Cleavage of Methyl Ethers

Lewis acids are powerful reagents for the cleavage of the particularly stable aryl methyl ether bond. rsc.org Their effectiveness stems from their ability to coordinate with the ether oxygen, making the methyl carbon more electrophilic and susceptible to nucleophilic attack or cleavage.

Commonly used Lewis acids for this purpose include boron halides (like BBr₃ and BCl₃) and aluminum halides (like AlCl₃ and AlI₃). rsc.orglivescience.io

Boron Tribromide (BBr₃): This is a highly selective and efficient reagent for demethylation. It operates under mild conditions (often at or below room temperature) and tolerates a wide range of other functional groups, making it a preferred choice in complex syntheses. rsc.org

Aluminum Chloride (AlCl₃): AlCl₃ is also effective and can be used in combination with nucleophilic scavengers like ethanethiol (B150549) to achieve high yields (up to 98%) in demethylation reactions. rsc.org It can also be used to facilitate other reactions on the anisole ring, such as Friedel-Crafts acylation. chemicalbook.com

The general mechanism for Lewis acid-mediated ether cleavage involves the formation of an oxonium ion intermediate after the Lewis acid coordinates to the ether oxygen. This is followed by a nucleophilic attack (often by a halide from the Lewis acid itself or another nucleophile present) on the methyl group, which cleaves the C-O bond. researchgate.net

Multi-step Synthetic Sequences

The construction of polysubstituted aromatic compounds like this compound often requires multi-step synthetic sequences to ensure the correct placement of each functional group. youtube.com The order of reactions is critical due to the directing effects of the substituents on the aromatic ring.

Stepwise Introduction of Halogens and Methoxy Group

A logical synthetic route to this compound involves the stepwise introduction of the methoxy, chloro, and bromo groups onto a benzene ring. The sequence of these electrophilic aromatic substitution reactions is dictated by the ortho-, para-, or meta-directing influence of the substituents already present on the ring. msu.edu

A plausible synthetic pathway could start from a precursor like 2-chlorophenol (B165306) or 2-chloroanisole. For example, one could begin with the methylation of 2-chlorophenol to form 2-chloroanisole. The methoxy group is an activating, ortho-, para-director. Therefore, subsequent bromination of 2-chloroanisole would direct the incoming bromine atom to the positions ortho and para to the methoxy group. Given the presence of the chlorine atom at position 2, the major product would be this compound, as the para position relative to the methoxy group is sterically accessible.

An alternative synthesis starts with 2-bromo-5-chlorophenol. This precursor can be methylated using a reagent like methyl iodide in the presence of a base such as potassium carbonate to yield this compound with high efficiency. chemicalbook.comvulcanchem.com

Table 2: Example Synthesis of this compound

| Starting Material | Reagents | Product | Yield | Reference |

| 2-bromo-5-chlorophenol | Methyl iodide, K₂CO₃, n-Bu₄NI, DMF | This compound | 97% | chemicalbook.comvulcanchem.com |

These stepwise strategies, which rely on fundamental principles of electrophilic aromatic substitution and nucleophilic substitution, allow for the controlled and high-yield synthesis of specifically substituted isomers like this compound. acs.orglibretexts.orgbyjus.com

Protecting Group Strategies in Synthesis

In the synthesis of complex molecules involving substituted anisoles and phenols, protecting groups are crucial for preventing unwanted side reactions and directing the regioselectivity of halogenation and other transformations. While direct synthesis of this compound may proceed from precursors where protecting groups are not strictly necessary, the synthesis of its isomers or more complex derivatives often employs such strategies.

For instance, in the synthesis of related substituted phenols, a common strategy involves the protection of the hydroxyl group to prevent its interference with subsequent reactions. The phenolic hydroxyl group can be protected as a benzyl (B1604629) ether. This is achieved by reacting the phenol (B47542) with benzyl bromide in the presence of a base like potassium carbonate. After other synthetic modifications on the aromatic ring are complete, the benzyl group can be readily removed via hydrogenolysis to regenerate the phenol.

In syntheses targeting aniline (B41778) derivatives, which can be precursors or analogues, amine functionalities are often protected. For example, an aniline can be protected with bis-benzyl groups. For syntheses involving the formation of sulfonamides, an acyl protecting group might be employed for a monomethyl aniline. acs.org This protection prevents the amine from reacting with electrophiles or oxidizing agents intended for other parts of the molecule. The choice of the protecting group is critical and depends on the specific reaction conditions of the subsequent synthetic steps. acs.org

Another relevant strategy, particularly in the context of building more complex structures from bromo-chloro-substituted rings, is the use of Weinreb amides. These can be used to introduce acyl groups, and this functional handle can be stable to certain reaction conditions, effectively 'protecting' a position for later elaboration after a Grignard or organolithium addition. acs.org

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction parameters to maximize yield and minimize the formation of byproducts.

One documented synthesis of 2-bromo-5-chloroanisole, an isomer of the title compound, starts from 2-bromo-5-chlorophenol. The reaction involves methylation using methyl iodide in N,N-dimethylformamide (DMF) with potassium carbonate as the base and tetra-(n-butyl)ammonium iodide as a catalyst. These conditions, when stirred for two hours, result in a high yield of 97%. chemicalbook.com

In other related transformations, such as the demethylation of this compound to form 2-Bromo-5-chlorophenol, reaction conditions are optimized for high purity. Using boron tribromide (BBr₃) in dichloromethane at 0°C, followed by warming to room temperature, can yield the product in 98% purity, demonstrating near-quantitative conversion.

Optimization is also critical in cross-coupling reactions where aryl chlorides like chloroanisole analogues are used. A systematic screening of catalysts, ligands, bases, and solvents is often necessary. For example, in a Suzuki-Miyaura-like coupling of an organotrifluoroborate with 4-chloroanisole (B146269), initial conditions with various palladium catalysts and bases showed no or low conversion. nih.gov Significant improvement was achieved by changing the base from cesium carbonate to potassium carbonate, which boosted the conversion rate from around 40% to 85%. Further optimization of catalyst and ligand loading led to 100% conversion. nih.gov The data below illustrates the impact of systematic variation of reaction components on product yield.

Table 1: Optimization of a Cross-Coupling Reaction with 4-Chloroanisole

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Conversion (%) |

| 1 | PdCl₂(MeCN)₂ (5) | XPhos (10) | Cs₂CO₃ | t-BuOH:H₂O | 100 | 43 |

| 2 | PdCl₂(PhCN)₂ (5) | XPhos (10) | Cs₂CO₃ | t-BuOH:H₂O | 100 | 40 |

| 3 | PdCl₂(MeCN)₂ (5) | XPhos (10) | K₂CO₃ | t-BuOH:H₂O | 100 | 85 |

| 4 | PdCl₂(MeCN)₂ (7.5) | XPhos (15) | K₂CO₃ | t-BuOH:H₂O | 100 | 100 |

This table is based on data for the cross-coupling of potassium phthalimidomethyltrifluoroborate with 4-chloroanisole. Source: nih.gov

Advanced Synthetic Techniques for Analogues

Modern synthetic chemistry has explored novel energy sources to drive reactions, offering potential advantages in terms of reaction rates, yields, and environmental impact. Electrochemical and sonochemical methods are particularly relevant for the halogenation of aromatic compounds like anisole analogues.

Electrochemical Halogenation Methods

Electrochemical synthesis provides a reagent-free method for generating reactive species for halogenation. In this technique, an electrical current is used to oxidize halide ions (e.g., Br⁻, Cl⁻) to more electrophilic species that can then react with an aromatic substrate. nih.govnih.gov

The process can generate molecular halogens (X₂) or hypohalous acids (HOX) in situ from simple halide salts. nih.gov For the halogenation of anisole and its derivatives, anodic oxidation can be employed. This method avoids the need for potentially harsh chemical oxidizing agents. The electrochemical generation of hypervalent iodine species can also serve as a redox mediator for functional group transformations. nih.gov Research on the electrochemical bromination of various aromatic intermediates has demonstrated its utility, particularly for complex molecules. acs.org While direct electrochemical synthesis of this compound is not widely documented, the principles are well-established for the halogenation of anisole and other activated aromatic rings. nih.gov

Sonochemical Approaches to Halogenation

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, which can drive unique chemical transformations. nih.govresearchgate.net

This technique has been successfully applied to the halogenation of anisole. researchgate.net For example, the sonication of anisole in a carbon tetrachloride/water mixture can lead to chlorination. The ultrasonic irradiation is believed to cause the sonolytic decomposition of CCl₄, generating reactive chlorine species responsible for the electrophilic substitution on the anisole ring. researchgate.net

Interestingly, the reaction outcome can be switched from chlorination to bromination by the addition of potassium bromide (KBr). In the presence of excess KBr, the sonochemically generated oxidizing species react with the bromide ions to produce bromine, which then preferentially reacts with the anisole. This method can achieve a near-quantitative yield of monobromoanisole, demonstrating a competitive pathway where bromination is prioritized over chlorination. researchgate.net The addition of a radical scavenger like t-butanol has been shown to quench the reaction completely, supporting a radical-involved mechanism. researchgate.net

Table 2: Effect of KBr on the Sonochemical Halogenation of Anisole

| Entry | Anisole (mmol) | KBr (mmol) | Product Distribution (Chloroanisole:Bromoanisole) | Total Yield (%) |

| 1 | 1.05 | 0 | 100:0 | 20 |

| 2 | 1.05 | 0.51 | 42:58 | 51 |

| 3 | 1.05 | 1.05 | 7:93 | 74 |

| 4 | 1.05 | 1.58 | 0:100 | 99 |

This table is based on data for the sonication of anisole in a CCl₄/H₂O system. Source: researchgate.net

Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloroanisole

Reactivity Profiles of Aryl Halides in 5-Bromo-2-chloroanisole

The presence of both a bromine and a chlorine atom on the anisole (B1667542) ring sets up a differential reactivity that is key to its application in sequential chemical reactions.

In many synthetically important reactions, particularly palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. For instance, in the context of a Suzuki-Miyaura coupling, the first step of the catalytic cycle, oxidative addition of a palladium(0) complex, occurs preferentially at the more labile C-Br bond. rsc.orgresearchgate.net This allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for a subsequent, different transformation. Studies on various bromochloroarenes confirm that the conversion to the corresponding chloroarenes occurs first, demonstrating the higher lability of the C-Br bond. researchgate.net

The methoxy (B1213986) (-OCH₃) group, positioned ortho to the chlorine atom and meta to the bromine atom, exerts a significant electronic influence on the aromatic ring. As an electron-donating group, it increases the electron density of the benzene (B151609) ring, which can affect the rates and selectivity of various reactions. innospk.comnih.gov While electron-donating groups can sometimes decrease the reactivity of aryl halides in nucleophilic aromatic substitution, their effect in metal-catalyzed cross-coupling is more complex. The increased electron density at the ortho and para positions can influence the oxidative addition step. For electron-rich aryl chlorides, specialized, highly active catalyst systems are often required to achieve efficient coupling. rsc.orgthieme-connect.com The methoxy group's presence is a critical factor for chemists to consider when designing synthetic routes, as it modulates the electronic properties and, consequently, the reactivity of the adjacent halogen atoms. nih.gov

Cross-Coupling Reactions Utilizing this compound

This compound is a versatile substrate for cross-coupling reactions, a class of reactions fundamental to the creation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. chemimpex.comchemimpex.com

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is one of the most powerful and widely used transformations in synthetic chemistry. ua.es Due to the differential reactivity of its C-Br and C-Cl bonds, this compound can be used in a stepwise fashion. The initial, more facile coupling occurs at the C-Br position, followed by a second coupling at the more robust C-Cl site, often requiring more forcing conditions or more active catalyst systems. rsc.org

Research into the Suzuki-Miyaura coupling of related chloroanisoles has identified optimal conditions for achieving high conversion rates. For example, studies on 4-chloroanisole (B146269) have shown that the choice of palladium precursor, ligand, and base are all critical for reaction efficiency. nih.govresearchgate.net

Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Chloroanisoles

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield/Conversion | Ref |

| 4-chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] / Ligand 6* | tBuOK | Toluene | 110 | 91.5% conversion | researchgate.net |

| 4-chloroanisole | Potassium phthalimidomethyl- trifluoroborate | PdCl₂(PhCN)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 77% yield | nih.gov |

| 4-chloroanisole | s-BuB(OH)₂ | Preformed P(t-Bu)₃-Pd | K₂CO₃ | Toluene/H₂O | 100 | 95% yield | acs.org |

*Ligand 6: 5-(2-dicyclohexylphosphinophenyl)-25,26,27,28-tetrapropyloxycalix fishersci.comarene

A significant advancement in Suzuki-Miyaura chemistry is the development of stereoselective and stereospecific couplings, which allow for the control of three-dimensional structure in the product. This is particularly important in the synthesis of chiral molecules like pharmaceuticals. Stereospecific cross-couplings have been successfully achieved using chiral, enantioenriched secondary alkylboron reagents. acs.orgresearchgate.net In these reactions, the configuration of the chiral center on the boron reagent is transferred with high fidelity to the final product. For example, the coupling of aryl chlorides with chiral secondary alkyltrifluoroborates can proceed with a high degree of inversion of the absolute configuration. acs.org While specific examples using this compound are part of broader research, the principles established with substrates like 4-chloroanisole are directly applicable. acs.org The ability to form enantiomerically-enriched products by coupling achiral aryl halides with chiral organoboron reagents is a powerful tool for asymmetric synthesis. nih.gov

The success of challenging cross-coupling reactions, especially those involving less reactive aryl chlorides, hinges on the design of the ligand coordinated to the palladium catalyst. The evolution of ligand design has been a critical driver of progress in the field. ua.es Early catalysts were often insufficient for activating the strong C-Cl bond. The development of sterically hindered, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines like XPhos and SPhos (developed by the Buchwald group), revolutionized the field. rsc.orgua.es These ligands form highly active, monoligated palladium(0) complexes that readily undergo oxidative addition even with electron-rich aryl chlorides. rsc.orgresearchgate.net

More recently, N-heterocyclic carbenes (NHCs) have emerged as another powerful class of ligands. ua.estdx.cat Their strong σ-donating properties and steric bulk can impart enhanced stability and activity to the palladium catalyst, enabling reactions to proceed under mild conditions and with very low catalyst loadings. tdx.cat The design of specific ligands, such as imidazopyridine-based monophosphines, continues to push the boundaries of what is possible, enabling the synthesis of highly hindered biaryl compounds that were previously difficult to access. researchgate.net This ongoing innovation in ligand design is crucial for maximizing the synthetic potential of substrates like this compound, allowing for efficient and selective sequential couplings.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented, its reactivity can be inferred from studies on analogous dihaloarenes and related chloroanisoles. A key aspect of its reactivity is the selective coupling at either the C-Br or C-Cl bond.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the initial oxidative addition step. For instance, in the amination of 1-bromo-4-chlorobenzene, selective reaction at the C-Br bond is observed. core.ac.uk However, the choice of catalyst, particularly the phosphine ligand, can significantly influence the reaction's outcome and selectivity. Studies on the amination of 4-bromo- and 4-chloroanisole with morpholine (B109124) show that catalyst systems based on bulky, electron-rich phosphine ligands like XPhos and P(tBu)₃ are highly effective. acs.org Surprisingly, for chloroanisole, XPhos-based catalysts can lead to higher conversions than for bromoanisole under certain conditions. acs.org

In the case of this compound, a palladium catalyst paired with a suitable ligand would be expected to preferentially activate the C-Br bond. The reaction with an amine (e.g., a primary or secondary amine like morpholine or octylamine) in the presence of a strong base (e.g., NaOtBu) would lead to the formation of the corresponding 2-chloro-5-aminoanisole derivative. Achieving selective amination at the C-Cl position would be more challenging and would likely require a specialized catalyst system designed to favor the activation of the stronger C-Cl bond, potentially after the C-Br site has already reacted or been blocked.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Related Haloanisoles

| Substrate | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 80 | ~95 | acs.org |

| 4-Bromoanisole (B123540) | Morpholine | Pd₂(dba)₃ / P(tBu)₃ | NaOtBu | Dioxane | 80 | ~90 | acs.org |

| 3-Chloroanisole (B146291) | Octylamine | (BINAP)Ni(η²-NC-Ph) | NaOtBu | Toluene | 50 | 96 | core.ac.uk |

| 4-Chloroanisole | Morpholine | Pd Nanoparticles / Cu plate | K₃PO₄ | - (MW) | 120 | 75 | nih.gov |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds between aryl halides and terminal alkynes. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl >> F. wikipedia.orglibretexts.org This established reactivity order strongly suggests that for this compound, a selective coupling reaction would occur at the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact, especially under mild conditions.

This selectivity allows for the synthesis of mono-alkynylated products. For example, reacting this compound with a terminal alkyne such as phenylacetylene, under standard Sonogashira conditions [e.g., Pd(PPh₃)₄, CuI, and a base like Et₃N or piperidine], would be expected to yield 4-chloro-3-methoxyphenyl(phenylethynyl)benzene.

The site-selectivity in dihalogenated systems can also be influenced by directing groups. tubitak.gov.tr In this compound, the ortho-methoxy group could potentially influence the coordination of the palladium catalyst, although the inherent difference in halogen reactivity is the dominant factor. To achieve a subsequent coupling at the C-Cl position, much harsher reaction conditions would be necessary, which could risk side reactions or decomposition.

Table 2: Expected Outcome of Sonogashira Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Expected Product | Selectivity Principle |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 1-Chloro-4-methoxy-2-(phenylethynyl)benzene | Higher reactivity of C-Br over C-Cl bond wikipedia.orglibretexts.org |

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and effectiveness in constructing C-C bonds. For dihalogenated substrates like this compound, the Negishi reaction offers a powerful tool for selective functionalization.

The selectivity between the C-Br and C-Cl bonds in Negishi coupling is highly dependent on the catalyst system employed. uwindsor.ca A study on the analogous compound 5-bromo-2-chloropyridine (B1630664) provides a clear illustration of this principle. When using a palladium catalyst with the bulky, electron-rich tri-tert-butylphosphine (P(tBu)₃) ligand, the reaction with an organozinc reagent occurs exclusively at the C-Br bond. uwindsor.ca In contrast, using a catalyst system with a different ligand, such as [PdCl₂(dppf)], results in a loss of selectivity, yielding a mixture of products from coupling at both the C-Br and C-Cl sites. uwindsor.ca

This demonstrates that by carefully selecting the palladium catalyst and ligand, one can precisely control the site of the Negishi coupling on the this compound scaffold. Using a system like Pd/P(tBu)₃ would predictably yield the product of coupling at the C-5 position, while leaving the chlorine at C-2 available for subsequent transformations.

Table 3: Catalyst-Dependent Selectivity in Negishi Coupling of an Analogous Dihalopyridine

| Substrate | Organozinc Reagent | Catalyst System | Product(s) | Yield / Selectivity | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | (EtO)₂CHCH₂ZnBr | Pd/P(tBu)₃ | Coupling at C-Br only | Exclusive C-Br coupling | uwindsor.ca |

| 5-Bromo-2-chloropyridine | (EtO)₂CHCH₂ZnBr | [PdCl₂(dppf)] | Mixture of coupling at C-Br and C-Cl | 1:1 Mixture | uwindsor.ca |

Ullmann Coupling Reactions

The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, typically involving the copper-mediated coupling of aryl halides. The traditional Ullmann condensation for biaryl synthesis requires harsh conditions (high temperatures) and often gives low to moderate yields compared to modern palladium-catalyzed methods. thieme-connect.de

In the context of this compound, the Ullmann reaction would involve its self-coupling to form a dimeric biphenyl (B1667301) structure or its cross-coupling with another aryl halide. Consistent with other cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond under Ullmann conditions. This reactivity difference would allow for selective homo-coupling of this compound at the C-Br position to produce 2,2'-dichloro-5,5'-dimethoxybiphenyl, provided the C-Cl bond remains inert under the reaction conditions.

Furthermore, Ullmann-type reactions can be used for C-O bond formation. A patent describes a process for substituting an aromatic halogen with an alkoxide (-OR) group using a cuprous salt catalyst. google.com The document notes that for a chlorobromo starting material, the bromo group reacts much more readily, allowing for the selective formation of a chloro-alkoxy-aromatic product. google.com This suggests that reacting this compound with an alcohol/alkoxide under Ullmann conditions could selectively yield a 5-alkoxy-2-chloroanisole.

Despite its historical significance, the harsh conditions and often lower yields mean that palladium-catalyzed alternatives are generally preferred for such transformations.

Catalytic Systems and Reaction Mechanisms in Cross-Coupling

The cross-coupling reactions of this compound are governed by a general catalytic cycle involving a low-valent transition metal, typically palladium(0). The mechanism consists of three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is generally the rate-determining step and is where the selectivity between the C-Br and C-Cl bond is established. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making its oxidative addition kinetically more favorable. nih.gov Therefore, with standard catalysts, the initial oxidative addition will occur at the C-Br bond of this compound.

Transmetalation: The organopalladium(II) halide intermediate then reacts with the organometallic nucleophile (e.g., organozinc in Negishi, organoboron in Suzuki, or copper acetylide in Sonogashira). The halide ligand on the palladium is exchanged for the organic group from the nucleophile.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. uwindsor.ca

The choice of catalytic system is crucial for controlling the reaction's efficiency and selectivity.

Palladium Precursor: Common precursors like Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂ are used to generate the active Pd(0) species in situ.

Ligands: Phosphine ligands are critical. Their electronic and steric properties directly influence the catalyst's stability and reactivity. Bulky, electron-rich ligands such as trialkylphosphines (e.g., P(tBu)₃) or biarylphosphines (e.g., XPhos, SPhos) can accelerate the oxidative addition and reductive elimination steps, enabling the coupling of less reactive aryl chlorides. uwindsor.canih.gov As seen in the Negishi coupling of 5-bromo-2-chloropyridine, the ligand choice can be the deciding factor in the reaction's regioselectivity. uwindsor.ca

Base and Solvent: The base (e.g., NaOtBu, K₂CO₃, K₃PO₄) plays a role in the transmetalation step and in regenerating the catalyst. The solvent must be appropriate for the specific reaction type and temperature.

For this compound, a catalytic system featuring a standard palladium precursor and a phosphine ligand will almost always result in selective functionalization at the C-Br position. Overcoming this inherent reactivity to target the C-Cl bond would require either blocking the C-Br position or designing a highly specialized catalyst that can preferentially activate the stronger C-Cl bond.

Nucleophilic Substitution Reactions

Displacement of Halogen Atoms by various Nucleophiles

This compound can undergo nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces one of the halogen atoms on the aromatic ring. The feasibility and regioselectivity of this reaction depend on the nature of the nucleophile, the reaction conditions, and the relative leaving group ability of the halides.

In general, bromide is a better leaving group than chloride in nucleophilic aromatic substitution reactions. This suggests that nucleophilic attack will preferentially occur at the carbon atom bearing the bromine atom. This selectivity is observed in several transformations.

A key industrial application is the synthesis of 4-chloro-3-methoxy-benzonitrile. This reaction involves the displacement of the bromine atom by a cyanide nucleophile, typically using a copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation. thieme-connect.de The reaction is performed at elevated temperatures, for example, 110°C in a solvent like dimethylformamide (DMF).

Gas-phase studies on the reaction of bromoanisole and chloroanisole radical cations with amines like dimethylamine (B145610) also show that substitution occurs exclusively by displacing the bromine atom. core.ac.uk This further supports the higher reactivity of the C-Br bond towards nucleophilic attack. While these gas-phase conditions differ significantly from solution-phase synthesis, they provide fundamental insight into the intrinsic reactivity of the molecule.

The SₙAr mechanism is generally favored by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. msu.edu In this compound, the chlorine atom and the methoxy group have competing electronic effects, but the inherent lability of the C-Br bond remains the dominant factor for regioselectivity with strong nucleophiles.

Table 4: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagent/Conditions | Displaced Halogen | Product | Reference |

|---|---|---|---|---|

| Cyanide (CN⁻) | CuCN or Pd catalyst, DMF, 110°C | Bromine | 4-Chloro-3-methoxybenzonitrile | thieme-connect.de |

| Dimethylamine | Gas-phase ion/molecule reaction | Bromine | N,N-Dimethyl-2-chloro-5-methoxyaniline | core.ac.uk |

Selective Functionalization of Halogenated Anisoles

The presence of multiple halogen substituents on an anisole ring, as in this compound, presents opportunities for selective functionalization, a key strategy in the synthesis of complex molecules. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for one to be manipulated while the other remains intact. This selectivity is often exploited in transition-metal-catalyzed cross-coupling reactions.

Research has demonstrated the synthetic utility of such dihalogenated compounds as building blocks. For instance, in a study on iron(III)-catalyzed halogenation, 2-bromo-4-chloroanisole (B57475) was synthesized and subsequently used in selective functionalization reactions. acs.org The C-Br bond was found to be a good substrate for copper(I)-catalyzed N-arylation reactions and Suzuki-Miyaura coupling reactions. acs.org Specifically, 2-bromo-4-chloroanisole was successfully coupled with a thiophene-derived boronic acid in a Suzuki-Miyaura reaction, leaving the C-Cl bond untouched. acs.org This selective reaction at the bromine-substituted position highlights the ability to use dihaloanisoles as versatile platforms for stepwise molecular construction. acs.org The greater reactivity of the C-Br bond compared to the C-Cl bond in these palladium- or copper-catalyzed processes is a well-established principle that enables this regioselective functionalization. This approach was pivotal in the synthesis of the natural product helitenuone. acs.org

Furthermore, the methoxy group itself can be a site for functionalization through demethylation. Treatment of this compound with a strong Lewis acid like boron tribromide (BBr₃) effectively cleaves the methyl ether to yield the corresponding phenol (B47542), 2-bromo-5-chlorophenol (B87913), often in high purity. This reaction provides a regiocontrolled method to introduce a hydroxyl group, further expanding the synthetic possibilities.

Electrophilic Aromatic Substitution on this compound

The outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the directing effects of the three existing substituents: the methoxy group (-OCH₃), the bromine atom (-Br), and the chlorine atom (-Cl). These effects determine the position at which an incoming electrophile will attack the benzene ring.

The methoxy group is a powerful activating group and a strong ortho, para-director. msu.edu This is due to its ability to donate electron density to the ring through resonance (a +M effect), which stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction, particularly when the attack is at the ortho or para positions.

In this compound, the substituents are arranged as follows:

-OCH₃ at C1: Strongly activating, directs ortho (C2, C6) and para (C4).

-Cl at C2: Deactivating, directs ortho (C1, C3) and para (C5).

-Br at C5: Deactivating, directs ortho (C4, C6) and para (C2).

When multiple substituents are present, their directing effects can be either cooperative (reinforcing) or antagonistic (opposing). msu.edu In this case, the positions are influenced as follows:

C3: Directed meta by -OCH₃, ortho by -Cl, and meta by -Br. The strong ortho direction from the adjacent chlorine is significant.

C4: Directed para by -OCH₃ and ortho by -Br. These are reinforcing effects, making this a highly favored position for substitution, assuming steric hindrance is not prohibitive.

C6: Directed ortho by -OCH₃ and ortho by -Br. These are also reinforcing effects, making C6 another likely site of attack.

The powerful activating and directing effect of the methoxy group generally dominates over the deactivating effects of the halogens. Therefore, electrophilic substitution is expected to occur primarily at the positions that are ortho and para to the methoxy group and are not already occupied. The positions C4 and C6 are both activated by the methoxy group and at least one of the halogens. The final product distribution between these positions would depend on the specific electrophile and reaction conditions, including steric factors.

While both chlorine and bromine are deactivating ortho, para-directors, their specific influence on the reactivity of the aromatic ring is distinct. The deactivation arises from their strong electron-withdrawing inductive effect, which lowers the electron density of the ring and reduces its reactivity towards electrophiles compared to benzene. msu.edupreprints.org The directing effect, however, comes from the resonance stabilization of the arenium ion intermediate, which is more effective for ortho and para attack than for meta attack. preprints.org

In the context of haloanisoles, nitration studies have provided quantitative insights into these effects. The presence of a halogen deactivates the ring, but less so than in the corresponding halobenzenes because the powerful activating methoxy group makes the reaction less selective. escholarship.org A phenomenon known as ipso substitution, where the electrophile attacks the carbon atom already bearing a substituent, can also occur. For para-haloanisoles, the extent of ipso attack by the nitronium ion (NO₂⁺) has been measured. escholarship.orgresearchgate.net The ipso partial rate factors, which represent the directive effect of the halogen on the rate of attack directly at the halogen-bearing position, were evaluated for different halogens. escholarship.orgresearchgate.net These factors were found to be 0.18 for iodine, 0.08 for bromine, and 0.06 for chlorine, indicating that halogens deactivate the position they are attached to, but iodine is less deactivating in this regard than bromine or chlorine. escholarship.org

For this compound, the inductive effects of both halogens combine to deactivate the ring. The chlorine at the C2 position and the bromine at the C5 position both withdraw electron density, making the entire ring less reactive than anisole itself. However, their resonance effects still direct incoming electrophiles to the ortho and para positions relative to themselves. The chlorine at C2 directs towards C3 and C5, while the bromine at C5 directs towards C2 and C4. When combined with the dominant ortho, para directing effect of the methoxy group towards C4 and C6, the most likely positions for electrophilic attack are C4 and C6, as these positions are activated by the resonance effects of both the methoxy group and at least one halogen.

Radical Reactions and Pathways

Beyond electrophilic substitutions, this compound can participate in radical reactions. The study of haloanisole radical cations in the gas phase provides insight into these alternative mechanistic pathways. Using Fourier-transform ion cyclotron resonance (FT-ICR) spectrometry, researchers have investigated the reactions of bromoanisole radical cations with amines like dimethylamine. core.ac.uk These reactions can proceed via an ipso substitution mechanism, where the amine attacks the carbon atom bearing the bromine, leading to the displacement of the bromo-substituent. core.ac.uk

For chloroanisole radical cations, the reaction with methylamine (B109427) produces a mixture of products arising from the loss of HCl from an addition complex, which also corresponds to an ipso substitution pathway. core.ac.uk The efficiency of these radical cation reactions depends on the substitution pattern of the haloanisole. core.ac.uk These gas-phase studies indicate that the reaction proceeds through a multi-step mechanism where the rate-determining step is the addition of the amine to the aromatic radical cation. core.ac.uk

Another context where radical pathways are relevant is in sonochemistry. The sonolysis of water in the presence of carbon tetrachloride can generate radical species like hydroxyl radicals (•OH) and chlorine radicals (•Cl). researchgate.netresearchgate.net In a system containing potassium bromide (KBr), these radicals can react to form bromine radicals (•Br), which can then brominate aromatic compounds like anisole. researchgate.netresearchgate.net Experiments using t-butanol, a known hydroxyl radical scavenger, have helped to elucidate the role of these radicals in the reaction mechanism. researchgate.net The reaction of •OH with bromide ions (Br⁻) is known to be very fast, leading to the formation of brominating species. researchgate.net This "sono-halogenation" represents a mild method for the halogenation of aromatic compounds that proceeds through radical intermediates generated by ultrasound. researchgate.net

Mechanistic Insights from Kinetic Studies

The relative concentrations of these brominating agents are highly dependent on factors such as pH and the concentrations of chloride, bromide, and free chlorine. acs.org Consequently, the observed rate and even the regioselectivity of anisole bromination can change with pH, which is consistent with the participation of multiple brominating agents with different reactivities. acs.org

The table below summarizes the second-order rate constants for the reaction of various brominating agents with anisole. It demonstrates that species like BrCl and Br₂ are orders of magnitude more reactive than HOBr.

Table 1: Second-Order Rate Constants for Reactions of Brominating Agents with Anisole

| Brominating Agent | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| HOBr | Significantly lower than other species |

| BrCl | ≥ 2 x 10³ times greater than HOBr |

| Br₂ | ≥ 2 x 10³ times greater than HOBr |

| Br₂O | ≥ 2 x 10³ times greater than HOBr |

| BrOCl | ≥ 2 x 10³ times greater than HOBr |

Data derived from studies showing rate constants are thousands of times greater than for HOBr. nsf.gov

These findings have significant implications for predicting the formation of brominated disinfection byproducts in water treatment. Models that assume HOBr is the only kinetically relevant brominating agent may be insufficient and can underestimate reaction rates by up to 3000-fold for modestly nucleophilic compounds like anisole. acs.org The structure of the aromatic substrate, including the presence of existing bromo-substituents, also influences the rate and regioselectivity of further bromination. acs.orgnsf.gov

Role of Different Brominating Agents (e.g., BrCl, BrOCl, HOBr)

The reactivity of halogenated anisoles in electrophilic substitution reactions is significantly influenced by the nature of the brominating agent. In aqueous solutions, particularly those relevant to water treatment processes where bromide ions may be present alongside disinfectants like chlorine, a variety of reactive bromine species can be formed. These include bromine monochloride (BrCl), hypobromous acid (HOBr), and the less commonly considered but highly reactive bromyl chloride (BrOCl). While hypobromous acid has often been assumed to be the primary brominating agent in such environments, detailed mechanistic studies on anisole and its bromo-derivatives have revealed a more complex scenario where other species play a crucial, and often dominant, role. innospk.comcore.ac.ukambeed.comacs.orgacs.org

Research on the sequential bromination of anisole has provided valuable insights into the relative reactivity of these brominating agents. These studies, which quantified the regiospecific second-order rate constants for the reactions of various brominating agents with anisole, 2-bromoanisole (B166433), and 4-bromoanisole, are highly relevant for predicting the behavior of this compound. The findings indicate that the contributions to bromination rates under conditions typical of chlorinated drinking water decrease in the order: BrCl > BrOCl > HOBr > Br₂O (with Br₂ being negligible). innospk.comcore.ac.ukambeed.comacs.orgacs.org This hierarchy underscores the importance of considering species other than HOBr in kinetic models of aromatic bromination.

The high reactivity of BrCl can be attributed to the polarization of the Br-Cl bond, which makes the bromine atom highly electrophilic. Similarly, BrOCl is also a potent brominating agent. The second-order rate constant determined for the net bromination of anisole by HOBr was found to be up to 3000 times lower than previously reported in studies that assumed HOBr was the sole active brominating agent. innospk.comcore.ac.ukambeed.comacs.orgacs.org This highlights that models assuming HOBr as the only kinetically relevant brominating agent may be insufficient for reactions involving moderately nucleophilic organic compounds like haloanisoles. innospk.comcore.ac.ukambeed.comacs.orgacs.org

The following tables present the regiospecific second-order rate constants for the bromination of 2-bromoanisole and 4-bromoanisole by various brominating agents. This data provides a quantitative basis for understanding the potential reactivity of this compound.

Table 1: Regiospecific Second-Order Rate Constants for the Reaction of 2-Bromoanisole with Various Brominating Agents

| Brominating Agent | Position of Substitution | Second-Order Rate Constant (M⁻¹s⁻¹) |

| HOBr | 4 | 1.2 x 10³ |

| HOBr | 6 | 1.8 x 10² |

| BrCl | 4 | 2.1 x 10⁸ |

| BrCl | 6 | 1.3 x 10⁷ |

| BrOCl | 4 | 1.1 x 10⁸ |

| BrOCl | 6 | 7.9 x 10⁶ |

Data sourced from studies on the bromination of bromoanisoles in aqueous solution. innospk.comcore.ac.ukambeed.comacs.orgacs.org

Table 2: Regiospecific Second-Order Rate Constants for the Reaction of 4-Bromoanisole with Various Brominating Agents

| Brominating Agent | Position of Substitution | Second-Order Rate Constant (M⁻¹s⁻¹) |

| HOBr | 2 | 2.9 x 10² |

| BrCl | 2 | 2.2 x 10⁷ |

| BrOCl | 2 | 1.4 x 10⁷ |

Data sourced from studies on the bromination of bromoanisoles in aqueous solution. innospk.comcore.ac.ukambeed.comacs.orgacs.org

These detailed findings on the reactivity of different brominating agents with bromoanisoles provide a strong framework for understanding and predicting the behavior of this compound in similar electrophilic substitution reactions. The significantly higher reactivity of BrCl and BrOCl compared to HOBr is a critical consideration for mechanistic investigations and for modeling the fate of such compounds in environments where multiple halogen species are present.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting a molecule's reactivity. For 5-Bromo-2-chloroanisole, an FMO analysis would identify the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. For this compound, an MEP map would show regions of negative potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. This would be particularly insightful given the presence of multiple halogen atoms and a methoxy (B1213986) group, which influence the electron distribution on the aromatic ring.

Reactivity Indices and Prediction of Reaction Sites

Global and local reactivity descriptors, derived from conceptual DFT, can quantify the reactivity of a molecule. Parameters such as chemical hardness, softness, electronegativity, and the Fukui function are calculated to predict the most reactive sites within the molecule. For this compound, calculating the Fukui functions would allow for a more precise prediction of which atoms are most susceptible to electrophilic, nucleophilic, or radical attack, complementing the qualitative information from MEP maps.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical methods that correlate the chemical structure of a compound with its physical properties or biological activities.

Prediction of Reactivity and Selectivity

A QSPR model for this compound could be developed to predict properties like its boiling point, solubility, or retention time in chromatography based on calculated molecular descriptors. Similarly, a QSAR model could predict its reactivity or selectivity in specific chemical reactions, such as cross-coupling reactions, by correlating structural features with experimentally observed outcomes for a series of related compounds. However, the development of such models requires a dataset of compounds with known properties or activities, and at present, no specific QSPR/QSAR studies focused on predicting the reactivity and selectivity of this compound have been reported.

Correlation of Molecular Descriptors with Reaction Outcomes

The reactivity and regioselectivity of this compound in chemical reactions can be predicted and rationalized through the calculation of various molecular descriptors using computational methods like Density Functional Theory (DFT). These descriptors offer a quantitative measure of the molecule's electronic properties, which govern its behavior in chemical transformations.

Key molecular descriptors provide insight into the stability and reactivity of a molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net Other global reactivity descriptors, such as the electrophilicity index (ω), chemical potential (μ), and hardness (η), can be calculated to forecast how the molecule will interact with other reagents. researchgate.net

For this compound, DFT studies can predict the distribution of electron density within the aromatic ring. These calculations indicate a higher electron density at the 4-position (para to the methoxy group and meta to the bromine), which suggests that this position is favored for electrophilic substitution reactions. This theoretical prediction can be experimentally verified through reactions like nitration or sulfonation, with product distribution analyzed by methods such as HPLC/LC-MS.

The activation of the carbon-halogen bonds (C-Br and C-Cl) is another critical aspect of the reactivity of this compound. The activation of C-Br and C-Cl bonds in aryl halides can be challenging, with reactivity generally decreasing from iodoarenes to chloroarenes. nih.gov Theoretical models can elucidate the mechanism of bond activation, for example, by calculating the energetics of single-electron transfer (SET) from a promoter molecule to the aryl halide. nih.gov Such studies reveal that for bromo- and chloroarenes, the initial electron transfer is often highly endergonic, making this a difficult step in reactions like the base-promoted homolytic aromatic substitution (BHAS). nih.gov

Below is a table of computationally derived molecular properties for this compound.

| Property | Value | Source |

| Molecular Weight | 221.48 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 219.92906 Da | PubChem |

| Topological Polar Surface Area | 9.2 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 110 | PubChem |

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations

As of current research, specific molecular dynamics (MD) simulations focused exclusively on this compound have not been extensively reported in the literature. However, MD simulations represent a powerful tool that could be applied to understand the dynamic behavior of this molecule. medchemexpress.com

MD simulations could provide detailed insights into several aspects of this compound's behavior. For example, simulations could model its interactions in various solvents, predicting solvation energies and the local solvent structure around the molecule. This is particularly relevant for understanding its reactivity in solution-phase synthesis.

Furthermore, as a biochemical reagent, MD simulations could be employed to study its potential interactions with biological macromolecules, such as enzymes or receptors. medchemexpress.com In studies of related compounds, MD simulations have been used alongside quantum mechanics to rationalize the inhibitory activities of small molecules on protein targets like indoleamine 2,3-dioxygenase 1 (IDO1). unil.ch Such an approach for this compound could help in predicting its binding affinity and mode of interaction if it were to be investigated as a fragment or lead compound in drug discovery.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily defined by the rotation of the methoxy (-OCH₃) group relative to the plane of the benzene (B151609) ring. For anisole (B1667542) and its derivatives, computational and spectroscopic studies have been instrumental in determining the barriers to internal rotation and identifying the most stable conformations. researchgate.net

For substituted anisoles, two main conformations are typically considered: a planar conformer where the C-O-C bond plane is coplanar with the aromatic ring, and a non-planar (perpendicular) conformer where it is orthogonal. In most simple anisole derivatives, the planar conformation is the most stable. researchgate.net

In the case of this compound, the presence of a chlorine atom at the ortho position introduces significant steric hindrance. This steric interaction between the methoxy group and the adjacent chlorine atom is a primary determinant of the molecule's preferred geometry and the energy barrier to rotation around the phenyl-O bond. researchgate.net DFT computations on ortho-substituted anisoles have shown that these steric interactions are the principal source of the energy barrier to internal rotation of the methoxy group. researchgate.net Vibrational analysis of the spectra of various halogenated anisoles has been used to calculate these torsional barriers. researchgate.net For ortho-chloro and ortho-bromoanisoles, these barriers are notably influenced by the size and electronic properties of the halogen substituent. researchgate.net

The stable conformation of this compound would therefore be a balance between the conjugative effects that favor planarity and the steric repulsion between the methoxy group and the ortho-chlorine atom that disfavors it. It is expected that the methoxy group will be twisted out of the plane of the aromatic ring to some degree to alleviate this steric strain. The precise dihedral angle and the energy difference between conformers could be accurately determined using high-level quantum chemical calculations and confirmed by advanced spectroscopic techniques like supersonic molecular jet laser spectroscopy. acs.org

Applications in Advanced Material Synthesis and Fine Chemicals

Precursor for Pharmaceutical Intermediates

Synthesis of Bioactive Molecules and Drug Development